molecular formula C8H8BrNO B13506048 1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one

1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one

Cat. No.: B13506048
M. Wt: 214.06 g/mol
InChI Key: YBFYDSYQDMZZAQ-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the bromination of 3-methylpyridine followed by acylation. The reaction typically uses bromine as the brominating agent and acetyl chloride for the acylation step. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include pyridine N-oxides.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

Scientific Research Applications

1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one can be compared with other similar compounds such as:

    1-(6-Methylpyridin-2-yl)ethan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-1-(pyridin-3-yl)ethan-1-one: Similar structure but with the bromine atom in a different position, leading to variations in chemical behavior.

    1-(6-Bromo-4-methylpyridin-2-yl)ethan-1-one: Another isomer with different substitution patterns affecting its properties.

Biological Activity

1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a brominated pyridine ring, which is known to influence its biological properties. The presence of the ketone functional group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL, suggesting that this compound may possess comparable activity .

Anticancer Properties

Studies have highlighted the anticancer potential of pyridine derivatives. For example, compounds structurally similar to this compound have been evaluated for their effects on cancer cell lines. One study demonstrated that certain derivatives inhibited the proliferation of K562 leukemia cells by reducing cell viability without significantly affecting normal cells . This suggests a selective cytotoxic effect that could be beneficial in cancer therapy.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. The bromine atom and the ketone group may facilitate nucleophilic attacks on critical biomolecules, leading to altered enzymatic activities or disruption of cellular processes .

Study 1: Antimicrobial Evaluation

In a comparative study, derivatives of this compound were tested against various pathogens. The results indicated robust antibacterial activity, particularly against gram-positive bacteria. The study utilized a series of dilutions to establish MIC values, confirming the compound's potential as an antimicrobial agent .

Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of the compound on different cancer cell lines. The findings revealed that while some derivatives exhibited mild cytotoxicity in normal cells, they significantly inhibited the growth of cancer cells, suggesting a promising therapeutic window for further development .

Comparative Analysis with Similar Compounds

A table comparing the biological activities of various pyridine derivatives can provide insights into the unique properties of this compound.

CompoundMIC (µg/mL)Anticancer ActivityNotes
This compoundTBDModeratePotential for further development
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone5HighMore potent against S. aureus
1-(6-Bromo-pyridin-2-yl)ethanoneTBDLowLess selective for cancer cells

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(6-bromo-3-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-5-3-4-7(9)10-8(5)6(2)11/h3-4H,1-2H3

InChI Key

YBFYDSYQDMZZAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)Br)C(=O)C

Origin of Product

United States

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